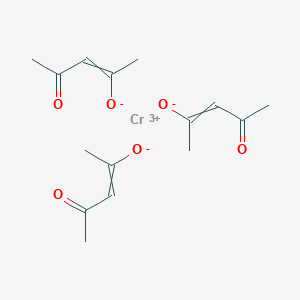

Tris(2,4-pentanedionato)chromium(III)

Description

Properties

CAS No. |

21679-31-2 |

|---|---|

Molecular Formula |

C15H24CrO6 |

Molecular Weight |

352.34 g/mol |

IUPAC Name |

chromium;tris((E)-4-hydroxypent-3-en-2-one) |

InChI |

InChI=1S/3C5H8O2.Cr/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/b3*4-3+; |

InChI Key |

MJSNUBOCVAKFIJ-MUCWUPSWSA-N |

Isomeric SMILES |

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Cr] |

Canonical SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Cr] |

Other CAS No. |

21679-31-2 |

physical_description |

Purple or red-violet solid; [Hawley] Insoluble in water; [MSDSonline] |

Pictograms |

Irritant |

Synonyms |

acetyl acetonate acetyl acetonate, chromium (III) salt acetyl acetonate, copper (+2) salt acetyl acetonate, manganese (II) salt acetyl acetonate, manganese (III) salt acetyl acetonate, potassium salt acetyl acetonate, sodium salt acetylacetonate chromium(III) acetylacetonate copper acetylacetonate copper(II) acetylacetonate Cu(II) acetyl acetonate cupric acetylacetonate manganese acetylacetonate Nd(III)-acetylacetonate vanadyl acetylacetonate |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Tris(2,4-pentanedionato)chromium(III)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, properties, and characterization of Tris(2,4-pentanedionato)chromium(III), a coordination complex with the formula Cr(C₅H₇O₂)₃, commonly abbreviated as Cr(acac)₃.[1] This document details the experimental protocols for its preparation and analysis, presents key quantitative data in a structured format, and includes visualizations to elucidate the experimental workflow and chemical principles.

Introduction

Tris(2,4-pentanedionato)chromium(III) is a stable, air-insensitive coordination complex that appears as a deep maroon or purplish crystalline solid.[2] It is notable for its solubility in nonpolar organic solvents and its paramagnetic nature, which makes it a useful NMR spectroscopy relaxation agent.[1] The complex consists of a central chromium(III) ion octahedrally coordinated to three bidentate acetylacetonate (acac) ligands. This structure contributes to its high thermal stability and utility as a precursor in the synthesis of advanced materials, such as chromium oxide nanoparticles and thin films for various applications, including catalysis and energy storage.

Synthesis of Tris(2,4-pentanedionato)chromium(III)

The synthesis of Cr(acac)₃ is a common undergraduate and research laboratory procedure that involves the reaction of a chromium(III) salt with acetylacetone in the presence of a base. The base facilitates the deprotonation of acetylacetone to form the acetylacetonate anion, which then coordinates with the chromium(III) ion.

The synthesis is based on a ligand substitution reaction. In the presence of a base, 2,4-pentanedione (acetylacetone, acacH) readily loses a proton to form the acetylacetonate anion (acac⁻).[2] This anion is a bidentate ligand, meaning it binds to the central metal ion through two of its atoms, in this case, both oxygen atoms.[2] Three of these bidentate ligands are required to satisfy the coordination sphere of the octahedral chromium(III) ion.[2]

A common method for generating the basic conditions needed for the deprotonation of acetylacetone is the hydrolysis of urea.[3] When heated in an aqueous solution, urea decomposes to produce ammonia, which then acts as a base to deprotonate the acetylacetone.[3]

This protocol is adapted from established laboratory procedures.[2][3][4]

Materials:

-

Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)

-

Urea ((NH₂)₂CO)

-

2,4-pentanedione (acetylacetone, C₅H₈O₂)

-

Distilled water

-

Ethanol (for washing)

Equipment:

-

Erlenmeyer flask (10 mL or suitable size)

-

Magnetic stirrer and stir bar

-

Heating mantle or hot plate

-

Reflux condenser (optional, but recommended)

-

Suction filtration apparatus (Büchner funnel, filter flask)

-

Filter paper

-

Beakers

-

Graduated cylinders

Procedure:

-

In an Erlenmeyer flask, dissolve approximately 260 mg of chromium(III) chloride hexahydrate in 4.0 mL of distilled water.[3]

-

To this solution, add 1 g of urea and 0.8 mL of acetylacetone.[3]

-

Heat the mixture with stirring to just below boiling for about one hour.[3] As the urea hydrolyzes and the solution becomes basic, deep maroon crystals of Cr(acac)₃ will begin to form.[3]

-

After one hour, cool the flask to room temperature to allow for complete crystallization.[3]

-

Collect the crystals by suction filtration.[3]

-

Wash the crystals with three small portions of distilled water, followed by a small portion of ethanol to aid in drying.[3]

-

Allow the product to air dry on the filter paper.

-

Once dry, weigh the product to determine the percentage yield and transfer it to a labeled vial.

Physicochemical Properties

Cr(acac)₃ exhibits well-defined physical and chemical properties, which are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₁CrO₆ | |

| Molecular Weight | 349.32 g/mol | |

| Appearance | Deep maroon/purplish crystalline solid | [2] |

| Melting Point | 210 °C (410 °F; 483 K) | [1] |

| Boiling Point | 340 °C (644 °F; 613 K) | [1] |

| Density | 1.34 g/cm³ | [1] |

| Solubility | Soluble in nonpolar organic solvents, insoluble in water. | [1] |

Characterization Techniques

A variety of spectroscopic and analytical techniques are employed to confirm the identity and purity of the synthesized Cr(acac)₃.

Protocol:

-

Place a small amount of the dried crystalline product into a capillary tube.

-

Use a standard melting point apparatus to determine the temperature range over which the solid melts.

-

Compare the observed melting point to the literature value (around 210 °C) to assess the purity of the sample.[1]

IR spectroscopy is used to identify the functional groups present in the complex, particularly the vibrations of the coordinated acetylacetonate ligand.

Protocol:

-

Prepare a sample of the Cr(acac)₃ complex, typically as a KBr pellet or a Nujol mull.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the C=O and C=C bonds in the chelate rings, which are typically observed in the 1600-1500 cm⁻¹ region.[5]

Key IR Spectral Data:

| Vibration | Wavenumber (cm⁻¹) | Reference |

| C=O and C=C stretching | 1575, 1524 | [5] |

| C-H bending and other ligand vibrations | 1378, 1280 | [5] |

UV-Vis spectroscopy provides information about the electronic transitions within the complex, which are responsible for its color.

Protocol:

-

Prepare a dilute solution of Cr(acac)₃ in a suitable solvent, such as ethanol or chloroform.[3]

-

Record the UV-Vis spectrum over a range of approximately 300-700 nm.

-

Identify the wavelengths of maximum absorbance (λmax), which correspond to the d-d electronic transitions of the chromium(III) ion in an octahedral ligand field.[6]

Key UV-Vis Spectral Data:

| Transition | λmax (nm) | Reference |

| d-d transitions | ~328, ~381, ~566 | [7] |

Due to its paramagnetic nature, the ¹H NMR spectrum of Cr(acac)₃ exhibits broad, shifted peaks.[8] This property is exploited in its use as a relaxation agent in NMR studies of other molecules.[1] The Evans method can be used to determine the magnetic susceptibility of the complex from the chemical shift changes of a reference compound in the presence of the paramagnetic species.[9]

Visualizations

Caption: Workflow for the synthesis of Tris(2,4-pentanedionato)chromium(III).

Caption: Chemical pathway for ligand formation and complexation.

References

- 1. Chromium(III) acetylacetonate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. people.umass.edu [people.umass.edu]

- 4. studylib.net [studylib.net]

- 5. dspace.library.uu.nl [dspace.library.uu.nl]

- 6. Cr L-Edge X-ray Absorption Spectroscopy of CrIII(acac)3 in Solution with Measured and Calculated Absolute Absorption Cross Sections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jns.kashanu.ac.ir [jns.kashanu.ac.ir]

- 8. Comprehensive Analysis of Acetylacetonate Complexes | Applications Notes | JEOL Ltd. [jeol.com]

- 9. jeol.com [jeol.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Tris(acetylacetonato)chromium(III)

For Researchers, Scientists, and Drug Development Professionals

Tris(acetylacetonato)chromium(III), commonly abbreviated as Cr(acac)3, is a coordination complex with the formula Cr(C₅H₇O₂)₃.[1] This air-stable, crystalline solid is notable for its deep violet or maroon color and its utility in various chemical applications, ranging from catalysis to a relaxation agent in nuclear magnetic resonance (NMR) spectroscopy.[1][2] Its well-defined structure and solubility in organic solvents make it a versatile precursor for the synthesis of chromium-containing materials.[3] This guide provides a comprehensive overview of the core physical and chemical properties of Cr(acac)3, detailed experimental protocols for its characterization, and logical workflows for its synthesis and application.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of Cr(acac)3 are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value |

| Molecular Formula | Cr(C₅H₇O₂)₃[2] |

| Molecular Weight | 349.32 g/mol [2][4] |

| Appearance | Violet to dark purple or deep maroon crystalline solid/powder.[1][2][5] |

| Melting Point | 210 - 216 °C (410 - 421 °F; 483 - 489 K)[1][2][4][5] |

| Boiling Point | 340 °C (644 °F; 613 K); sublimes near 110 °C.[1][2] |

| Density | 1.34 g/cm³[1] |

| Solubility | Good solubility in non-polar organic solvents like chloroform, toluene, and benzene.[2][5] Limited solubility in water (11 g/L at 20°C).[2][6] Soluble in methanol, ethanol, acetone, acetonitrile, and DMSO.[7] Insoluble in petroleum ether.[6] |

| Stability | Air-stable crystalline solid.[2] Stable under recommended storage conditions.[8] |

| Paramagnetism | Paramagnetic due to the presence of three unpaired electrons in the d³ configuration of the Cr(III) ion.[1][9] |

| Crystal Structure | The central chromium(III) ion is octahedrally coordinated to three bidentate acetylacetonate ligands, resulting in a D₃ symmetry.[1][10] The Cr-O bond distances are approximately 1.93 Å.[1] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of Cr(acac)3 are crucial for reproducible research.

1. Synthesis of Tris(acetylacetonato)chromium(III)

This protocol is adapted from established synthesis procedures.[2][7]

-

Materials:

-

Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)

-

Acetylacetone (Hacac)

-

Urea

-

Distilled water

-

Ethanol (for washing)

-

-

Procedure:

-

Dissolve 1.4 g of chromium(III) chloride hexahydrate in 50 mL of distilled water in a conical flask.[7]

-

Add 10 g of urea to the solution in portions with stirring.[7]

-

Add 3 mL of acetylacetone to the mixture.[7]

-

Cover the flask with a watch glass and heat the mixture to 80-90°C with stirring for approximately 90 minutes.[7] Maroon crystals will start to form as the urea slowly hydrolyzes to produce ammonia, which acts as a base.[7]

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the resulting precipitate using a Buchner funnel.

-

Wash the crystals with distilled water and then with a small amount of ethanol.

-

Dry the purified Cr(acac)3 crystals.

-

2. Melting Point Determination

-

Apparatus:

-

Melting point apparatus

-

Capillary tubes

-

-

Procedure:

-

Finely powder a small sample of dry Cr(acac)3.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the melting point apparatus.

-

Heat the sample at a rate of 1-2 °C per minute near the expected melting point.

-

Record the temperature range from the appearance of the first liquid drop to the complete melting of the sample. A pure compound will exhibit a sharp melting range.[11]

-

3. Solubility Assessment

-

Materials:

-

Cr(acac)3 sample

-

A range of solvents (e.g., water, ethanol, toluene, chloroform, petroleum ether)

-

Test tubes

-

Vortex mixer

-

-

Procedure:

-

Place a small, accurately weighed amount of Cr(acac)3 (e.g., 10 mg) into separate test tubes.

-

Add a measured volume of a solvent (e.g., 1 mL) to each test tube.

-

Agitate the mixtures vigorously using a vortex mixer for a set period (e.g., 1 minute).

-

Visually inspect the solutions for the dissolution of the solid.

-

If the solid dissolves, incrementally add more solute to determine the approximate solubility.

-

If the solid does not dissolve at room temperature, gentle heating can be applied to assess temperature-dependent solubility.[7]

-

4. Spectroscopic Characterization

-

Infrared (IR) Spectroscopy:

-

Prepare a sample by either creating a KBr pellet containing a small amount of Cr(acac)3 or by acquiring the spectrum of a mull (e.g., Nujol) of the compound.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Characteristic strong bands for the coordinated acetylacetonate ligand are expected in the 1500-1600 cm⁻¹ region, corresponding to the coupled C=O and C=C stretching vibrations.[5][7]

-

-

UV-Visible (UV-Vis) Spectroscopy:

-

Prepare a dilute solution of Cr(acac)3 in a suitable non-polar organic solvent (e.g., chloroform or toluene).

-

Record the UV-Vis spectrum over a range of approximately 200-800 nm.

-

The spectrum will show characteristic d-d electronic transitions for the Cr(III) ion in an octahedral field.[12]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Due to its paramagnetic nature, Cr(acac)3 is often used as a relaxation agent to reduce the spin-lattice relaxation times of other nuclei, particularly for quantitative ¹³C NMR.[1][5]

-

To acquire a ¹H NMR spectrum of Cr(acac)3 itself, the paramagnetic nature of the Cr(III) center will lead to significantly broadened peaks.[9] The spectrum would typically show a broad methyl proton signal and a broad methine proton signal.

-

Visualizations

The following diagrams illustrate key workflows and relationships related to Cr(acac)3.

Caption: Workflow for the synthesis and characterization of Cr(acac)3.

Caption: Relationship between properties and applications of Cr(acac)3.

References

- 1. Chromium(III) acetylacetonate - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. 乙酰丙酮铬 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. far-chemical.com [far-chemical.com]

- 5. Tris(acetylacetonato)chromium(III)|Cr(acac)3|97% Purity [benchchem.com]

- 6. Chromium(III) acetylacetonate, 97% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.be]

- 7. iiste.org [iiste.org]

- 8. Chromium(III)acetylacetonate | C15H24CrO6 | CID 11163893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. jeol.com [jeol.com]

- 10. Comprehensive Analysis of Acetylacetonate Complexes | Applications Notes | JEOL Ltd. [jeol.com]

- 11. studylib.net [studylib.net]

- 12. Cr L-Edge X-ray Absorption Spectroscopy of CrIII(acac)3 in Solution with Measured and Calculated Absolute Absorption Cross Sections - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Crystal Structure Analysis of Tris(2,4-pentanedionato)chromium(III)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structure analysis of tris(2,4-pentanedionato)chromium(III), commonly known as Cr(acac)3. This coordination complex is notable for its stability, solubility in organic solvents, and paramagnetic properties, which make it a valuable compound in various chemical applications, including as a relaxation agent in nuclear magnetic resonance (NMR) spectroscopy.[1] This document details the experimental protocols for its synthesis and crystal structure determination, presents key crystallographic data in a structured format, and visualizes the experimental workflow.

Molecular Structure and Crystallographic Overview

Tris(2,4-pentanedionato)chromium(III) is a coordination complex where a central chromium(III) ion is octahedrally coordinated to three bidentate acetylacetonate (acac) ligands. Each acac ligand binds to the chromium ion through its two oxygen atoms, forming a stable six-membered chelate ring. The overall structure has an idealized D3 symmetry.[1] The electronic configuration of the Cr(III) ion is d³, resulting in a paramagnetic complex with three unpaired electrons.[1]

The crystal structure of Cr(acac)3 has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system with the space group P2₁/c. Detailed crystallographic data have been collected at different temperatures, revealing the stability of the crystal lattice.

Data Presentation

The following tables summarize the key quantitative data obtained from the crystal structure analysis of tris(2,4-pentanedionato)chromium(III).

Table 1: Crystallographic Data for Tris(2,4-pentanedionato)chromium(III)

| Parameter | Value at 290 K | Value at 110 K |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 14.0031 (2) | 13.8288 (2) |

| b (Å) | 7.5451 (1) | 7.4789 (1) |

| c (Å) | 16.3684 (3) | 16.2785 (2) |

| β (°) | 99.003 (1) | 98.968 (1) |

| Volume (ų) | 1705.34 (5) | 1658.1 (10) |

| Z | 4 | 4 |

| Density (calculated) (g/cm³) | 1.362 | 1.398 |

Data sourced from von Chrzanowski, L.S.; Lutz, M.; Spek, A.L. (2007). Acta Crystallographica Section C, C63, m377-m328.

Table 2: Selected Bond Lengths and Angles

| Bond/Angle | Value (Å or °) |

| Cr—O (average) | 1.93 |

| O—Cr—O (bite angle) | ~90 |

| C—O (average) | 1.28 |

| C—C (intra-ligand, average) | 1.39 |

Approximate values based on typical M(acac)3 structures.[1]

Table 3: Data Collection and Refinement Parameters

| Parameter | Value |

| Diffractometer | Bruker SMART APEXII CCD |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Absorption Correction | Multi-scan |

| R(int) | 0.041 |

| R[F² > 2σ(F²)] | 0.031 |

| wR(F²) | 0.081 |

| Goodness-of-fit (S) | 1.06 |

| Software used for refinement | SHELXL |

Representative data based on a similar structure determination.[2]

Experimental Protocols

Synthesis of Tris(2,4-pentanedionato)chromium(III)

This protocol is adapted from established methods utilizing urea to slowly generate ammonia for the basification of the reaction mixture.[3][4][5]

-

Dissolution of Reactants: Dissolve 1.3 g of chromium(III) chloride hexahydrate (CrCl₃·6H₂O) in 20 mL of distilled water in a 50-mL Erlenmeyer flask equipped with a magnetic stir bar.[6]

-

Addition of Urea and Ligand: To the resulting green solution, add 5.0 g of urea and 4.0 mL of 2,4-pentanedione (acetylacetone).[6]

-

Reaction Heating: Place the flask in a boiling water bath on a stirring hot plate and heat the mixture with vigorous stirring for approximately one hour.[3][4] As the urea hydrolyzes to produce ammonia, the solution will become basic, and deep maroon, plate-like crystals of Cr(acac)₃ will begin to precipitate.[3][4][5]

-

Crystallization and Isolation: After one hour, remove the flask from the water bath and allow it to cool to room temperature. Further cool the mixture in an ice bath to ensure complete crystallization.[6]

-

Filtration and Washing: Collect the crystalline product by suction filtration using a Büchner funnel. Wash the crystals with three small portions of distilled water.[3]

-

Drying: Dry the product on a piece of filter paper in the air. The final product is a deep maroon crystalline solid.

Recrystallization for Single-Crystal Growth

High-quality single crystals suitable for X-ray diffraction can be obtained through slow recrystallization.[7]

-

Solvent Selection: Tris(2,4-pentanedionato)chromium(III) is soluble in non-polar organic solvents such as toluene or benzene and less soluble in more polar solvents like ethanol or methanol. A suitable solvent system for recrystallization often involves dissolving the compound in a good solvent and then slowly introducing a solvent in which it is less soluble.

-

Slow Evaporation: A straightforward method is to prepare a saturated solution of Cr(acac)₃ in a suitable solvent (e.g., hot toluene) and allow the solvent to evaporate slowly in a loosely covered container over several days.

-

Solvent Diffusion (Layering): Dissolve the Cr(acac)₃ in a minimal amount of a dense, good solvent (e.g., dichloromethane). Carefully layer a less dense solvent in which the compound is poorly soluble (e.g., hexane) on top. Over time, diffusion of the solvents will lead to the growth of crystals at the interface.[7]

Single-Crystal X-ray Diffraction Analysis

The following outlines a general procedure for the determination of the crystal structure of Cr(acac)₃.

-

Crystal Mounting: A suitable single crystal of Cr(acac)₃ is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (e.g., at 110 K and 290 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a CCD detector and a monochromatic X-ray source (e.g., Mo Kα radiation).

-

Data Reduction: The raw diffraction data are processed to yield a set of indexed reflections with their corresponding intensities. This step includes corrections for Lorentz and polarization effects, as well as an absorption correction.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms. The atomic positions and thermal parameters are then refined using a full-matrix least-squares method against the squared structure factors (F²). This process is typically carried out using software packages such as SHELXL or CRYSTALS.[8][9]

-

Structure Validation: The final refined structure is validated using tools like PLATON to check for missed symmetry and other potential issues.[10] The crystallographic data are then typically deposited in a crystallographic database and reported in a standard format, such as a Crystallographic Information File (CIF).

Mandatory Visualization

Caption: Experimental Workflow for Cr(acac)3 Crystal Structure Analysis.

References

- 1. Chromium(III) acetylacetonate - Wikipedia [en.wikipedia.org]

- 2. Crystal structure of a third polymorph of tris(acetylacetonato-κ2 O,O′)iron(III) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. studylib.net [studylib.net]

- 4. (Solved) - Synthesis of Tris (acetylacetonato) Chromium(III) Complex Aim :... (1 Answer) | Transtutors [transtutors.com]

- 5. youtube.com [youtube.com]

- 6. thecreativechemist.org [thecreativechemist.org]

- 7. ionicviper.org [ionicviper.org]

- 8. CRYSTALS – Chemical Crystallography [xtl.ox.ac.uk]

- 9. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 10. Crystallography Software | UNC Department of Chemistry X-ray Core Laboratory [xcl.web.unc.edu]

Molecular geometry of Tris(2,4-pentanedionato)chromium(III)

An In-depth Technical Guide to the Molecular Geometry of Tris(2,4-pentanedionato)chromium(III)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2,4-pentanedionato)chromium(III), commonly abbreviated as Cr(acac)₃, is a coordination complex with the formula Cr(C₅H₇O₂)₃.[1] This air-stable, purplish-maroon crystalline solid is notable for its solubility in nonpolar organic solvents and its paramagnetism.[1][2] These properties make it a widely used relaxation agent in Nuclear Magnetic Resonance (NMR) spectroscopy, particularly for quantitative ¹³C NMR, where it helps to reduce spin-lattice relaxation times and broaden peaks.[1][2][3] The compound consists of a central chromium(III) ion coordinated by three bidentate acetylacetonate (acac) ligands.[2] Understanding its molecular geometry is crucial for applications in catalysis, materials science, and as a precursor for chromium-containing thin films.[2][4]

Molecular Geometry and Structure

The molecular structure of Cr(acac)₃ is defined by the coordination of the three acetylacetonate ligands to the central chromium(III) ion.

-

Coordination and Geometry : The chromium(III) ion is six-coordinate, bonded to the three acetylacetonate ligands in an octahedral arrangement.[3][5][6] Each acetylacetonate ligand functions as a bidentate chelate, binding to the chromium ion through its two oxygen atoms.[3][5] This coordination results in a stable structure featuring six-membered chelate rings.[3] While the overall geometry is described as octahedral, it is more accurately a distorted octahedron, possessing idealized D₃ symmetry.[1][3]

-

Propeller-like Chirality : The arrangement of the three bidentate ligands around the central metal ion creates a propeller-like structure.[3] This configuration makes the complex chiral, meaning it is non-superimposable on its mirror image. Consequently, Cr(acac)₃ exists as a pair of enantiomers.[1] The complex has been resolved into its individual enantiomers through separation of its adduct with dibenzoyltartrate.[1]

-

Electronic Configuration : As a Cr(III) compound, it has a d³ electronic configuration and a quartet ground state, indicating the presence of three unpaired electrons.[1][7] In the context of an octahedral field, this corresponds to a (t₂g)³(e_g)⁰ configuration.[1][8] This paramagnetism is a key property leveraged in its NMR applications.[7]

Quantitative Structural Data

The precise molecular geometry of Cr(acac)₃ has been determined experimentally via techniques such as X-ray crystallography and computationally through methods like Density Functional Theory (DFT). The key bond lengths and angles are summarized below.

| Parameter | Value | Method |

| Cr-O Bond Length | 1.93 Å | X-ray Crystallography[1] |

| Cr-O Bond Length | 1.95 - 1.97 Å | Crystallographic Investigations[8] |

| Cr-O Bond Length | 1.977 - 1.978 Å | DFT/B3LYP Solvent Optimization[8] |

| O-Cr-O Bond Angle | Close agreement with experimental values | DFT Calculations[4] |

Experimental Protocols

Synthesis of Tris(2,4-pentanedionato)chromium(III)

A common laboratory synthesis involves the reaction of a chromium(III) salt with acetylacetone (Hacac) in a basic solution.[2][5][9] The base facilitates the deprotonation of acetylacetone to form the acetylacetonate anion (acac⁻), which then acts as a ligand.[3][5]

Methodology:

-

Preparation of Reactants : Dissolve chromium(III) chloride hexahydrate (CrCl₃·6H₂O) in distilled water in an Erlenmeyer flask.[5]

-

Addition of Reagents : Add urea and 2,4-pentanedione (acetylacetone) to the solution.[5][10]

-

Reaction : Heat the mixture with stirring in a boiling water bath for approximately one hour.[5][10] During heating, the urea hydrolyzes to produce ammonia (NH₃), which raises the pH of the solution.[5][10] (NH₂)₂C=O + H₂O → 2NH₃ + CO₂ NH₃ + H₂O ⇌ NH₄⁺ + OH⁻

-

Ligand Formation and Coordination : The basic conditions promote the deprotonation of acetylacetone to form the acetylacetonate anion (acac⁻), which then displaces the water ligands from the [Cr(H₂O)₆]³⁺ complex.[3][5] CrCl₃ + 3Hacac + 3NH₃ → Cr(acac)₃ + 3NH₄Cl[1]

-

Crystallization and Isolation : As the reaction proceeds, deep maroon crystals of Cr(acac)₃ precipitate from the solution.[5][9]

-

Purification : Isolate the solid product by suction filtration, wash with distilled water to remove byproducts, and allow it to air dry.[9]

-

Characterization : The final product can be characterized by determining its melting point and using techniques like IR spectroscopy or mass spectrometry.[9][10]

Molecular Structure Determination by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional molecular structure of crystalline compounds like Cr(acac)₃.

Methodology:

-

Crystal Growth : Grow single crystals of Cr(acac)₃ suitable for diffraction. A common method is the slow diffusion of a non-solvent (e.g., hexane) into a saturated solution of the compound (e.g., in carbon disulfide or benzene) at a constant temperature.[11]

-

Data Collection : Mount a selected single crystal on a goniometer head of a diffractometer. The crystal is cooled (typically to 100-173 K) to minimize thermal vibrations. X-rays of a known wavelength (e.g., Mo Kα, λ = 0.71073 Å) are directed at the crystal.[11] The crystal is rotated, and the diffraction pattern (intensities and positions of scattered X-rays) is recorded by a detector.[11]

-

Structure Solution : The collected diffraction data is processed to yield a set of structure factors. The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods to solve the "phase problem."

-

Structure Refinement : A model of the molecule is built and refined against the experimental data using least-squares methods. This iterative process optimizes atomic positions, bond lengths, and bond angles until the calculated diffraction pattern matches the observed pattern.

-

Validation : The final structural model is validated using various crystallographic metrics to ensure its quality and accuracy.

Visualizations

Logical Workflow for Synthesis

Caption: Workflow for the synthesis of Cr(acac)₃.

Coordination Diagram of Cr(acac)₃

Caption: Octahedral coordination of Cr(III) by three acac ligands.

References

- 1. Chromium(III) acetylacetonate - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Tris(acetylacetonato)chromium(III)|Cr(acac)3|97% Purity [benchchem.com]

- 4. repository.up.ac.za [repository.up.ac.za]

- 5. researchgate.net [researchgate.net]

- 6. jeol.com [jeol.com]

- 7. Comprehensive Analysis of Acetylacetonate Complexes | Applications Notes | JEOL Ltd. [jeol.com]

- 8. Cr L-Edge X-ray Absorption Spectroscopy of CrIII(acac)3 in Solution with Measured and Calculated Absolute Absorption Cross Sections - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. scribd.com [scribd.com]

- 11. rsc.org [rsc.org]

A Comprehensive Technical Guide to the Solubility of Tris(acetylacetonato)chromium(III) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of Tris(acetylacetonato)chromium(III), commonly known as Cr(acac)3. This coordination complex is a crucial precursor and catalyst in various chemical syntheses and is utilized as a relaxation agent in nuclear magnetic resonance (NMR) spectroscopy. A thorough understanding of its solubility in different organic solvents is paramount for its effective application in research and development, including in the synthesis of novel compounds and materials.

Quantitative Solubility Data of Cr(acac)3

The solubility of Cr(acac)3 is significantly influenced by the polarity of the solvent. Generally, it exhibits good solubility in non-polar organic solvents and limited solubility in polar solvents like water. The following table summarizes the available quantitative solubility data for Cr(acac)3 in various organic solvents.

| Solvent | Temperature (°C) | Solubility | Molar Solubility (mol/L) |

| Acetonitrile | Not Specified | 0.65 M | 0.65 |

| Benzene | 20 | 30.85 g / 100g | ~0.97 |

| Dichloromethane | Not Specified | Soluble | Not Determined |

| Dimethylformamide (DMF) | Not Specified | Soluble | Not Determined |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Soluble | Not Determined |

| Ethanol | 20 | 2.20 g / 100g | ~0.08 |

| Methanol | Not Specified | Soluble | Not Determined |

| Tetrahydrofuran (THF) | Not Specified | Soluble | Not Determined |

| Toluene | Not Specified | Soluble | Not Determined |

| 1,1,1-Trichloroethane | Not Specified | Soluble | Not Determined |

| Water | 20 | 1.1 g/L | ~0.0031 |

| Water | 25 (298 K) | log Cw = -2.55 (mol/dm³) | ~0.0028 |

Note: "Soluble" indicates that qualitative data suggests solubility, but specific quantitative values were not available in the reviewed literature. The molar solubility for benzene and ethanol was estimated based on the density of the solvent at the specified temperature.

Experimental Protocols for Solubility Determination

The determination of the solubility of Cr(acac)3 in organic solvents can be accurately performed using the saturation shake-flask method, followed by either gravimetric or UV-Vis spectroscopic analysis of the saturated solution.

Saturation Shake-Flask Method

This is the foundational method for creating a saturated solution.

Materials:

-

Tris(acetylacetonato)chromium(III) (Cr(acac)3), solid

-

Organic solvent of interest

-

Conical flasks or vials with stoppers

-

Orbital shaker or magnetic stirrer

-

Thermostatically controlled water bath or incubator

-

Syringe filters (0.45 µm or smaller pore size)

Procedure:

-

Add an excess amount of solid Cr(acac)3 to a conical flask containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatically controlled environment (e.g., a water bath) set to the desired temperature.

-

Agitate the mixture using an orbital shaker or magnetic stirrer for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any suspended solid particles. The filtered solution is the saturated solution.

Analytical Methods for Concentration Determination

This method is straightforward and relies on the precise measurement of mass.

Materials:

-

Saturated Cr(acac)3 solution

-

Pre-weighed evaporation dish

-

Analytical balance

-

Oven

Procedure:

-

Accurately pipette a known volume of the filtered saturated solution into a pre-weighed evaporation dish.

-

Record the total weight of the dish and the solution.

-

Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.

-

Once the solvent has evaporated, place the dish in an oven at a temperature below the decomposition point of Cr(acac)3 (melting point is ~210-216 °C) to remove any residual solvent.

-

Cool the dish in a desiccator and weigh it on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

The final mass of the solid residue corresponds to the amount of Cr(acac)3 dissolved in the initial volume of the saturated solution. Calculate the solubility in the desired units (e.g., g/100 mL or mol/L).

This method is particularly suitable for colored compounds like Cr(acac)3 and offers high sensitivity.

Materials:

-

Saturated Cr(acac)3 solution

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Pure organic solvent (for blank and dilutions)

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of Cr(acac)3 of known concentrations in the solvent of interest.

-

Determination of Maximum Absorbance (λmax): Scan one of the standard solutions across a range of wavelengths (e.g., 300-800 nm) to determine the wavelength of maximum absorbance (λmax).

-

Generation of a Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.

-

Analysis of the Saturated Solution: Take the filtered saturated solution and, if necessary, dilute it with the pure solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the (diluted) saturated solution at λmax.

-

Use the calibration curve to determine the concentration of Cr(acac)3 in the (diluted) saturated solution. If a dilution was performed, multiply the result by the dilution factor to obtain the concentration in the original saturated solution, which represents the solubility.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of Cr(acac)3 using the shake-flask method followed by UV-Vis spectroscopic analysis.

Caption: Experimental workflow for solubility determination.

In-Depth Technical Guide to the Chemical Properties of Chromium(III) Acetylacetonate (CAS 21679-31-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of Chromium(III) acetylacetonate (CAS 21679-31-2). The information is curated for researchers, scientists, and professionals in drug development who require detailed data on this compound for their work in catalysis, materials science, and as a research chemical.

Chemical Identity and Structure

Chromium(III) acetylacetonate, also known as Tris(acetylacetonato)chromium(III) or Cr(acac)₃, is a coordination complex with the chemical formula C₁₅H₂₁CrO₆.[1][2][3] It consists of a central chromium atom in the +3 oxidation state octahedrally coordinated to three bidentate acetylacetonate ligands.[4] Each acetylacetonate ligand binds to the chromium ion through two oxygen atoms, forming a stable chelate structure.[4]

Synonyms: Tris(2,4-pentanedionato)chromium(III), Acetylacetone Chromium(III) Salt, Chromium(III) 2,4-pentanedionate.[5][6]

Physicochemical Properties

The key physicochemical properties of Chromium(III) acetylacetonate are summarized in the table below, providing a quick reference for laboratory applications.

| Property | Value | References |

| Molecular Formula | C₁₅H₂₁CrO₆ | [1][2][6] |

| Molecular Weight | 349.32 g/mol | [1][7][8] |

| Appearance | Purple or violet crystalline powder/solid. | [4][9] |

| Melting Point | 210-216 °C | [5][6][7][9] |

| Boiling Point | 340 °C at 760 mmHg | [6][7][9] |

| Density | 0.77 - 1.35 g/cm³ | [6][10] |

| Solubility | Limited solubility in water; soluble in organic solvents like ethanol, acetone, benzene, and non-polar organic solvents. | [4][5][7] |

| pH | 6 (1 g/L aqueous solution at 20 °C) | [6][10] |

| Odor | Odorless |

Experimental Protocols

Detailed methodologies for key experiments related to Chromium(III) acetylacetonate are provided below. These protocols are intended to be illustrative and may require optimization based on specific laboratory conditions and equipment.

Synthesis of Chromium(III) Acetylacetonate

This protocol describes a common laboratory-scale synthesis of Chromium(III) acetylacetonate.

Materials:

-

Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)

-

Urea ((NH₂)₂CO)

-

Acetylacetone (acacH, 2,4-pentanedione)

-

Distilled water

-

10 mL Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Heating mantle or hot plate

-

Gooch funnel and suction filtration apparatus

-

Filter paper

Procedure:

-

In a 10 mL Erlenmeyer flask, dissolve 130 mg of chromium(III) chloride hexahydrate in 2.0 mL of distilled water.

-

To the solution, add 500 mg of urea and 0.40 mL of acetylacetone.

-

Heat the mixture with stirring in a boiling water bath for approximately one hour.

-

As the urea hydrolyzes to produce ammonia, the solution will become basic, and deep maroon crystals of Chromium(III) acetylacetonate will begin to form.

-

After one hour, cool the reaction flask to room temperature.

-

Collect the crystalline product by suction filtration using a Goch funnel.

-

Wash the crystals with three small portions of distilled water.

-

Dry the product on a piece of filter paper.

Determination of Melting Point

The melting point is a crucial parameter for assessing the purity of a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Finely powdered, dry sample of Chromium(III) acetylacetonate

Procedure:

-

Introduce a small amount of the finely powdered sample into a capillary tube, ensuring a packed column height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first liquid appears (the beginning of the melting range).

-

Record the temperature at which the last crystal melts (the end of the melting range).

-

For a pure compound, the melting range should be narrow (typically 1-2 °C).

Determination of Density (for a Crystalline Solid)

The density of a solid can be determined by measuring its mass and volume. For an irregularly shaped crystalline solid, volume can be determined by liquid displacement.

Materials:

-

Analytical balance

-

Graduated cylinder

-

A liquid in which the solid is insoluble (e.g., a saturated solution of the compound or a non-solvent)

-

Sample of Chromium(III) acetylacetonate crystals

Procedure:

-

Weigh a sample of the dry crystals using an analytical balance to determine the mass.

-

Partially fill a graduated cylinder with the chosen liquid and record the initial volume (V₁).

-

Carefully add the weighed crystals to the graduated cylinder, ensuring they are fully submerged and that no liquid splashes out.

-

Record the final volume of the liquid in the graduated cylinder (V₂).

-

The volume of the solid is the difference between the final and initial volumes (V = V₂ - V₁).

-

Calculate the density using the formula: Density = Mass / Volume.

Applications and Reactivity

Chromium(III) acetylacetonate serves as a versatile precursor and catalyst in various chemical applications.

-

Materials Science: It is a common precursor for the synthesis of chromium-containing materials, such as chromium oxide (Cr₂O₃) nanoparticles and thin films, through methods like chemical vapor deposition (CVD) and sol-gel processes.[7] These materials have applications in magnetic devices, catalysis, and electrochromic devices.[7]

-

Catalysis: Cr(acac)₃ can act as a catalyst or catalyst precursor in a range of organic reactions, including selective oxidation and polymerization.[7][9]

-

NMR Spectroscopy: Due to its paramagnetic nature, it is used as a relaxation agent in Nuclear Magnetic Resonance (NMR) spectroscopy to reduce signal relaxation times, thereby improving the efficiency of data acquisition.

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows involving Chromium(III) acetylacetonate.

Caption: Workflow for the synthesis of Chromium(III) acetylacetonate.

Caption: General workflow for the synthesis of Cr₂O₃ nanoparticles using Cr(acac)₃.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. grokipedia.com [grokipedia.com]

- 4. wjec.co.uk [wjec.co.uk]

- 5. New Lab Manual: Metal Acetylacetonate Complexes - Magritek [magritek.com]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. sites.allegheny.edu [sites.allegheny.edu]

- 8. Chromium(III) acetylacetonate - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

Spectroscopic Profile of Tris(2,4-pentanedionato)chromium(III): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of Tris(2,4-pentanedionato)chromium(III), commonly abbreviated as Cr(acac)3. This coordination complex is a staple in inorganic chemistry and finds applications in catalysis and materials science. A thorough understanding of its spectroscopic signature is crucial for its characterization and for monitoring its behavior in various chemical processes. This document collates data from various scientific sources to present a comprehensive spectroscopic profile, focusing on Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of Tris(2,4-pentanedionato)chromium(III) is characterized by absorptions arising from both d-d electronic transitions of the chromium(III) ion and intra-ligand charge transfer transitions. The Cr(III) ion has a d³ electronic configuration, and in an octahedral ligand field, this gives rise to spin-allowed transitions from the ⁴A₂g ground state to higher energy quartet states.

The color of the complex, typically a deep maroon or purple, is a direct consequence of these electronic transitions in the visible region of the electromagnetic spectrum.[1] The lowest energy absorption band is assigned to the ⁴A₂g → ⁴T₂g transition.[2] A second, higher energy d-d transition, ⁴A₂g → ⁴T₁g, is often observed, though it can sometimes be obscured by more intense charge-transfer bands.

Table 1: UV-Vis Spectroscopic Data for Tris(2,4-pentanedionato)chromium(III)

| Solvent/Medium | λ_max (nm) | Assignment | Reference |

| Ethanol | 560 | ⁴A₂ → ⁴T₂ | [3] |

| Ethanol | 398 | ⁴A₂ → ⁴T₁ | [3] |

| Ethanol | 330 | π₃(e) → π₄(a₁) (Ligand Transition) | [3] |

| Ethanol | 267 | S → T (Ligand Transition) | [3] |

| Ethanol | 220 | - | [3] |

| Benzene | - | The spectrum in benzene shows one absorption maximum, with the second crystal field transition obscured by intense ligand-based electronic transitions. | [4] |

Infrared (IR) Spectroscopy

The infrared spectrum of Cr(acac)3 provides valuable information about the vibrational modes of the acetylacetonate ligand and the coordination of the ligand to the chromium ion. The delocalization of π-electrons within the chelate ring significantly influences the positions of the C=O and C=C stretching vibrations. Strong coupling often occurs between the various vibrational modes of the chelated ring.[5]

Key vibrational bands are observed in the regions associated with C-O, C-C, and Cr-O stretching, as well as various bending and deformation modes of the ligand. The bands between 1500 and 1600 cm⁻¹ are typically assigned to coupled C=C and C=O stretching vibrations.[6] The region below 700 cm⁻¹ is particularly important for identifying vibrations involving the metal-oxygen bond.

Table 2: Infrared (IR) Spectroscopic Data for Tris(2,4-pentanedionato)chromium(III)

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 1575 | ν(C=C) + ν(C=O) | [7] |

| 1524 | ν(C=O) + ν(C=C) | [7] |

| 1378 | - | [7] |

| 1280 | - | [7] |

| 933 | Asymmetric C-CH₃ stretching coupled with in-plane ring deformation | [5] |

| 680 | Cr-O vibrational movements | [5] |

| 611 | Asymmetric Cr-O stretching | [5] |

| 594 | Asymmetric Cr-O stretching | [5] |

| 495 | Cr-O vibrational movements | [5] |

| 460 (Raman) | Totally symmetric Cr-O stretching (a₁ species) | [5] |

| 250 | Cr-O vibrational movements | [5] |

| 224 | Cr-O vibrational movements | [5] |

| 179 | Cr-O vibrational movements | [5] |

Experimental Protocols

Detailed experimental procedures for acquiring spectroscopic data are crucial for reproducibility. The following are generalized protocols based on information from various sources.

Synthesis of Tris(2,4-pentanedionato)chromium(III)

A common method for the synthesis of Cr(acac)3 involves the reaction of a chromium(III) salt with acetylacetone in the presence of a base.[8][9][10]

-

Dissolution: Dissolve chromium(III) chloride hexahydrate (CrCl₃·6H₂O) in distilled water.[11]

-

Addition of Reagents: Add urea and acetylacetone to the solution. Urea acts as a source of ammonia upon heating, which will deprotonate the acetylacetone.[8][11]

-

Heating: Heat the mixture with stirring. As the urea hydrolyzes and the solution becomes basic, deep maroon crystals of Cr(acac)3 will begin to form.[11]

-

Isolation: After cooling, the product is isolated by suction filtration, washed with water, and dried.[9]

UV-Vis Spectroscopy Protocol

-

Sample Preparation: Prepare a dilute solution of Tris(2,4-pentanedionato)chromium(III) in a suitable UV-transparent solvent, such as ethanol.[11] The concentration should be adjusted to yield an absorbance value between 0.2 and 1.5 at the absorption maxima.[11]

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blank Measurement: Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Sample Measurement: Record the absorption spectrum of the prepared solution over the desired wavelength range (e.g., 200-800 nm).

-

Data Analysis: Identify the wavelengths of maximum absorbance (λ_max).

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation: For solid-state measurements, prepare the sample as a KBr pellet or a mull (e.g., Nujol mull). Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used for direct analysis of the solid powder.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Background Measurement: Record a background spectrum of the KBr pellet matrix, the mulling agent, or the clean ATR crystal.

-

Sample Measurement: Record the IR spectrum of the prepared sample.

-

Data Analysis: Identify the positions of the vibrational bands and assign them to the corresponding functional groups and vibrational modes.

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: Experimental workflow for the synthesis and spectroscopic characterization of Cr(acac)3.

Electronic Transitions in d-Orbitals of Cr(III)

References

- 1. Chromium(III) acetylacetonate - Wikipedia [en.wikipedia.org]

- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 3. nasplib.isofts.kiev.ua [nasplib.isofts.kiev.ua]

- 4. lacc-terryb.com [lacc-terryb.com]

- 5. researchgate.net [researchgate.net]

- 6. iiste.org [iiste.org]

- 7. dspace.library.uu.nl [dspace.library.uu.nl]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

- 10. scribd.com [scribd.com]

- 11. people.umass.edu [people.umass.edu]

An In-depth Technical Guide to the Electronic Structure of the Cr(acac)3 Complex

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(acetylacetonato)chromium(III), commonly abbreviated as Cr(acac)3, is a coordination complex with the formula Cr(C5H7O2)3. This purplish, paramagnetic compound is notable for its stability and solubility in nonpolar organic solvents, which has led to its use as a relaxation agent in NMR spectroscopy.[1] The electronic structure of Cr(acac)3 is of significant interest as it provides a fundamental example of ligand field theory in an octahedral transition metal complex.[2][3] Understanding its electronic properties is crucial for applications in catalysis, materials science, and as a model system in computational chemistry.[4] This guide provides a comprehensive overview of the electronic structure of Cr(acac)3, detailing the theoretical framework, experimental characterization, and computational analysis.

Theoretical Framework: Ligand Field Theory

The electronic structure of Cr(acac)3 is best described by ligand field theory. The central chromium(III) ion has a d³ electronic configuration.[5] In the gaseous state, the five d-orbitals are degenerate. However, in the complex, the Cr³⁺ ion is coordinated to three bidentate acetylacetonate ligands, creating a pseudo-octahedral (O_h) coordination environment with a CrO6 core.[6][7] This ligand field lifts the degeneracy of the d-orbitals, splitting them into two sets: a lower-energy t2g set (d_xy, d_xz, d_yz) and a higher-energy e_g set (d_z², d_x²-y²).[3][6][7]

The three d-electrons of the Cr³⁺ ion occupy the lower-energy t2g orbitals with parallel spins, resulting in a quartet ground state (⁴A₂g).[1][8] This (t₂g)³(e_g)⁰ configuration explains the complex's paramagnetism.[1][8] The energy difference between the t2g and e_g orbitals is denoted as 10Dq or Δ_o (the octahedral ligand field splitting parameter).[6][7] The magnitude of 10Dq is a critical parameter that determines the electronic absorption spectrum of the complex.

Experimental Characterization

The electronic structure of Cr(acac)3 has been extensively studied using various spectroscopic techniques.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a primary tool for probing the electronic transitions in Cr(acac)3. The color of the complex arises from d-d electronic transitions.[1][8] The spectrum exhibits characteristic absorption bands corresponding to transitions from the ⁴A₂g ground state to excited quartet states. Additionally, more intense charge-transfer bands are observed in the UV region.

| Transition | Wavenumber (cm⁻¹) | Wavelength (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |

| ⁴A₂g → ⁴T₂g | ~17,500 - 18,400 | ~571 - 543 | - | [9] |

| ⁴A₂g → ⁴T₁g | ~23,800 | ~420 | - | [6] |

| Ligand-to-Metal Charge Transfer (LMCT) | ~30,100 | ~332 | log(ε) = 4.0-4.5 | [10] |

| Intra-ligand (π → π) | ~37,000 | ~270 | log(ε) = 4.0-4.5 | [10] |

| Intra-ligand (π → π) | ~39,200 | ~255 | log(ε) = 4.0-4.5 | [10] |

Experimental Protocol: UV-Visible Spectroscopy

-

Sample Preparation: Prepare a dilute solution of Cr(acac)3 in a suitable solvent (e.g., ethanol, acetonitrile, or cyclohexane). A typical concentration is in the range of 0.001 M.[10]

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record a baseline spectrum with the pure solvent in both the sample and reference cuvettes.

-

Fill the sample cuvette with the Cr(acac)3 solution and record the absorption spectrum over a range of approximately 200-800 nm.

-

-

Data Analysis: Identify the peak maxima (λ_max) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

X-ray Absorption Spectroscopy (XAS)

XAS, particularly at the Cr L-edge, provides direct information about the valence electronic structure at the metal center by probing 2p → 3d transitions.[6][7][11][12][13] The spectra are sensitive to the oxidation state, spin state, and local coordination environment of the chromium ion.[6]

| Feature | Energy (eV) | Description | Reference |

| L₃-edge | ~576 | 2p₃/₂ → 3d transitions | [6] |

| L₂-edge | ~585 | 2p₁/₂ → 3d transitions | [6] |

Experimental Protocol: Cr L-edge X-ray Absorption Spectroscopy

-

Sample Preparation: For solution-phase measurements, a dilute solution of Cr(acac)3 in a solvent like ethanol (e.g., 20 mM) is used.[11] Solid-state measurements can be performed on a powdered sample.

-

Instrumentation: A synchrotron radiation source is required to provide high-brilliance X-rays. A transmission flat-jet system can be used for solution measurements to minimize sample damage.[6][7][11]

-

Measurement:

-

The sample is irradiated with monochromatic X-rays, and the energy is scanned across the Cr L-edge.

-

The absorption is measured by monitoring the transmitted X-ray intensity or by detecting secondary products like electrons or fluorescence.

-

-

Data Analysis: The raw absorption data is normalized to account for variations in the incident X-ray flux. The resulting spectrum is then compared with theoretical calculations to extract detailed electronic structure information.[6]

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for studying paramagnetic species like Cr(acac)3. The spectrum provides information about the g-values and zero-field splitting parameters, which are sensitive to the symmetry of the ligand field around the Cr³⁺ ion.[14]

| Parameter | Value | Description | Reference |

| g⊥ | 4.04 | g-value perpendicular to the principal axis | |

| g∥ | 1.18 | g-value parallel to the principal axis | |

| D | - | Axial zero-field splitting parameter | [14] |

| E | - | Rhombic zero-field splitting parameter | [14] |

Experimental Protocol: X-band EPR Spectroscopy

-

Sample Preparation:

-

For solid-state measurements, a powdered sample of Cr(acac)3 is used.

-

For solution measurements, a frozen solution of Cr(acac)3 in a suitable glass-forming solvent (e.g., a mixture of CH₂Cl₂ and toluene) is prepared.

-

For single-crystal studies, Cr(acac)3 can be doped into a diamagnetic host lattice like Al(acac)3.[15]

-

-

Instrumentation: An X-band EPR spectrometer equipped with a cryostat for low-temperature measurements (e.g., 77 K) is typically used.[15]

-

Measurement:

-

The sample is placed in the microwave cavity of the spectrometer.

-

The magnetic field is swept while the sample is irradiated with a fixed microwave frequency (around 9.5 GHz for X-band).

-

The absorption of microwave radiation is recorded as a function of the magnetic field.

-

-

Data Analysis: The g-values are determined from the positions of the resonance signals. The spectral line shape can be simulated to extract the zero-field splitting parameters.

Computational Analysis

Theoretical calculations, particularly Density Functional Theory (DFT), are instrumental in interpreting experimental data and providing a deeper understanding of the electronic structure of Cr(acac)3.

Density Functional Theory (DFT)

DFT calculations can be used to optimize the geometry of the complex and to calculate various electronic properties, including orbital energies, vibrational frequencies, and spectroscopic parameters.[4][16][17] The choice of functional and basis set is crucial for obtaining accurate results. For Cr(acac)3, functionals like B3LYP have been shown to provide good agreement with experimental geometric parameters.[4]

References

- 1. Chromium(III) acetylacetonate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. CH362: Ligand Field Theory [sites.science.oregonstate.edu]

- 4. repository.up.ac.za [repository.up.ac.za]

- 5. [Cr(Acac)₃] | Chemdex [winter.group.shef.ac.uk]

- 6. Cr L-Edge X-ray Absorption Spectroscopy of CrIII(acac)3 in Solution with Measured and Calculated Absolute Absorption Cross Sections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Chromium(III) acetylacetonate - Wikiwand [wikiwand.com]

- 9. reddit.com [reddit.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Cr L-Edge X-ray Absorption Spectroscopy of CrIII(acac)3 in Solution with Measured and Calculated Absolute Absorption Cross Sections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Safe Handling of Tris(2,4-pentanedionato)chromium(III)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling precautions for Tris(2,4-pentanedionato)chromium(III) (CAS No. 21679-31-2), also known as chromium(III) acetylacetonate. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact in a laboratory setting.

Chemical and Physical Properties

Tris(2,4-pentanedionato)chromium(III) is a coordination complex that is widely used in catalysis and materials science.[1] A summary of its key physical and chemical properties is presented below.

| Property | Value |

| Synonyms | Chromium(III) acetylacetonate, Cr(acac)3, Chromic acetylacetonate[1][2] |

| Molecular Formula | C₁₅H₂₁CrO₆[1][3] |

| Molecular Weight | 349.32 g/mol [1][3][4] |

| Appearance | Purple or red-violet solid, dull purple powder, or crystalline powder[1][2][5] |

| Melting Point | 210-216 °C[1][3] |

| Boiling Point | 340 °C[3][5] |

| Solubility | Soluble in water, acetone, benzene, and toluene[2][5] |

| pH | 6 (for a 1 g/L aqueous solution)[3][5] |

Hazard Identification and Toxicology

Tris(2,4-pentanedionato)chromium(III) is classified as a hazardous substance and requires careful handling.[2] The primary hazards are skin and eye irritation.[4][6] While trivalent chromium compounds are generally less toxic than their hexavalent counterparts, they can still pose health risks.[7][8]

Summary of Toxicological Data:

| Test Type | Route of Exposure | Species | Dose/Duration |

| LD50 | Oral | Rat | 3360 mg/kg[2][3][6][9] |

| LD50 | Dermal | Rabbit | 6350 mg/kg[2][9] |

Health Effects:

-

Skin Contact: Causes skin irritation.[4][6][10] Prolonged or repeated exposure may lead to contact dermatitis.[2]

-

Inhalation: Causes respiratory tract irritation.[10]

-

Ingestion: May cause irritation of the digestive tract.[10]

Personal Protective Equipment (PPE) and Engineering Controls

To minimize exposure, the following PPE and engineering controls are mandatory when handling Tris(2,4-pentanedionato)chromium(III).

Personal Protective Equipment:

| Protection Type | Specification |

| Eye/Face | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][11] |

| Skin | Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[5][11] |

| Respiratory | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[11] |

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][10]

-

Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower in close proximity to the workstation.[5][10]

Experimental Protocols: Safe Handling and Disposal

The following protocols provide a framework for the safe handling and disposal of Tris(2,4-pentanedionato)chromium(III) in a research environment.

Weighing and Preparation of Solutions

-

Preparation: Before handling, ensure all necessary PPE is worn correctly. Designate a specific area for handling the compound, preferably within a chemical fume hood.

-

Weighing: To avoid generating dust, carefully weigh the solid compound on a tared weigh boat. Use a spatula to transfer the solid. Minimize any agitation that could create airborne particles.

-

Dissolution: Add the weighed solid to the desired solvent in a suitable container (e.g., beaker, flask). Stir the mixture gently until the solid is completely dissolved.

-

Cleaning: After use, decontaminate the spatula and weighing boat with an appropriate solvent. Dispose of any contaminated materials as hazardous waste.

Storage

-

Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[2][5]

-

Keep away from incompatible materials such as oxidizing agents.[2][5]

Spill Management

-

Immediate Action: Evacuate the area if the spill is large or if there is a risk of dust generation.

-

Containment: For minor spills, and while wearing appropriate PPE, prevent the spread of the material.

-

Cleanup (Dry Spill): Use dry cleanup procedures to avoid generating dust.[2] Carefully sweep or vacuum the spilled material and place it into a labeled, sealed container for disposal.[2]

-

Decontamination: Clean the spill area with soap and water.[2]

-

Reporting: Report all spills to the appropriate environmental health and safety personnel.

Disposal

-

Dispose of waste in accordance with local, regional, and national hazardous waste regulations.[5]

-

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[5]

Visualized Workflows

The following diagrams illustrate key safety and handling workflows.

Caption: Safe Handling Workflow for Tris(2,4-pentanedionato)chromium(III).

References

- 1. chemimpex.com [chemimpex.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Chromium, tris(2,4-pentanedionato-O,O')-, (OC-6-11)- | C15H24CrO6 | CID 5377254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Chromium(III) acetylacetonate - Hazardous Agents | Haz-Map [haz-map.com]

- 9. RTECS NUMBER-GB7575000-Chemical Toxicity Database [drugfuture.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. Chromium(III) 2,4-pentanedionate(21679-31-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

An In-depth Technical Guide to Tris(2,4-pentanedionato)chromium(III): Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(2,4-pentanedionato)chromium(III), commonly known as Cr(acac)3, is a coordination complex that has been a subject of scientific inquiry for over a century. Its unique chemical and physical properties, including its stability, solubility in organic solvents, and paramagnetic nature, have led to its widespread use in various fields, from catalysis and materials science to a crucial role as a relaxation agent in Nuclear Magnetic Resonance (NMR) spectroscopy. This technical guide provides a comprehensive overview of the discovery and history of Cr(acac)3, detailed experimental protocols for its synthesis, a thorough compilation of its quantitative properties, and a discussion of its key applications.

Discovery and Historical Context

The discovery of Tris(2,4-pentanedionato)chromium(III) is situated within the broader historical development of coordination chemistry in the late 19th century. While it is challenging to pinpoint a single definitive "discovery" of Cr(acac)3, the foundational work on metal acetylacetonate complexes was laid in 1887. French chemist Alphonse Combes reported the synthesis of various metal acetylacetonates, and independently, American chemist James M. Crafts also published his work on these compounds in the same year. Their pioneering research established the synthetic methodology for this class of coordination complexes. The subsequent elucidation of the structure and bonding of coordination compounds by Alfred Werner, who was awarded the Nobel Prize in Chemistry in 1913 for his work, provided the theoretical framework to understand the octahedral geometry and coordination of the acetylacetonate ligands to the chromium(III) center.[1][2]

The development of detailed and reproducible synthetic procedures, such as the one published in the "Inorganic Syntheses" series, has made Cr(acac)3 a readily accessible and widely studied compound in academic and industrial research.

Synthesis of Tris(2,4-pentanedionato)chromium(III)

The most common and reliable method for the synthesis of Tris(2,4-pentanedionato)chromium(III) involves the reaction of a chromium(III) salt with acetylacetone (2,4-pentanedione) in the presence of a base. The base facilitates the deprotonation of acetylacetone to form the acetylacetonate anion, which then coordinates to the chromium(III) ion. Urea is often used as the base, as its slow hydrolysis to ammonia provides a gradual increase in pH, promoting the formation of the crystalline product.

Logical Workflow for Synthesis:

Caption: General workflow for the synthesis of Tris(2,4-pentanedionato)chromium(III).

Experimental Protocols

Two representative experimental protocols are detailed below. The first is a widely cited method from Inorganic Syntheses, and the second is a common laboratory procedure.

Protocol 1: Adapted from Fernelius and Blanch, Inorganic Syntheses

-

Reaction Setup: In a 250 mL Erlenmeyer flask, dissolve 5.3 g (0.02 mol) of chromium(III) chloride hexahydrate in 100 mL of distilled water.

-

Addition of Reagents: To this solution, add 20 g (0.33 mol) of urea and 12 mL (0.12 mol) of acetylacetone.

-

Heating and Reaction: Place a watch glass over the mouth of the flask and heat the mixture on a steam bath or in a boiling water bath for 4 to 5 hours. During this time, the color of the solution will gradually change from green to a deep maroon, and ruby-red crystals of the product will begin to form.

-

Isolation and Purification: Cool the reaction mixture to room temperature and then in an ice bath. Collect the crystalline product by suction filtration. Wash the crystals with two 25 mL portions of cold distilled water, followed by two 25 mL portions of ethanol.

-

Drying: Dry the product in a desiccator over calcium chloride. The typical yield is 5.5-6.0 g (79-86%).

Protocol 2: Common Laboratory Synthesis [3][4]

-

Reactant Preparation: In a 100 mL beaker, dissolve 2.66 g of chromium(III) chloride hexahydrate in 50 mL of distilled water.

-

Reagent Addition: Add 10 g of urea and 6 mL of acetylacetone to the solution.

-

Reaction: Cover the beaker with a watch glass and heat the mixture in a boiling water bath with stirring for 1-2 hours. The solution will turn from green to a deep violet, and a crystalline precipitate will form.

-

Product Isolation: Cool the mixture to room temperature and then in an ice bath to maximize precipitation.

-

Purification: Collect the product by suction filtration and wash with several portions of cold distilled water.

-

Drying: Allow the product to air dry on the filter paper or in a desiccator.

Physical and Chemical Properties

Tris(2,4-pentanedionato)chromium(III) is a stable, crystalline solid with a characteristic deep violet or maroon color. It is air-stable and can be stored under normal laboratory conditions. A summary of its key quantitative properties is presented in the table below.

| Property | Value |

| Chemical Formula | Cr(C₅H₇O₂)₃ |

| Molar Mass | 349.32 g/mol |

| Appearance | Deep violet to maroon crystalline solid |

| Melting Point | 210-216 °C |

| Boiling Point | 340 °C (sublimes) |

| Density | ~1.36 g/cm³ |

| Solubility | Soluble in nonpolar organic solvents (e.g., toluene, chloroform, benzene); sparingly soluble in water, ethanol, and methanol. |

| Magnetic Moment | ~3.8 μB |

| UV-Vis λmax (in CHCl₃) | ~335 nm, ~560 nm |

| Key IR Bands (cm⁻¹) | ~1575 (C=O stretch), ~1525 (C=C stretch), ~450-460 (Cr-O stretch) |

Molecular Structure and Bonding

The chromium(III) ion in Cr(acac)3 is in a +3 oxidation state and has a d³ electron configuration. It is coordinated to three bidentate acetylacetonate ligands, resulting in an octahedral coordination geometry. Each acetylacetonate ligand forms a six-membered chelate ring with the chromium ion. The complex has D₃ symmetry and is chiral, existing as a racemic mixture of Δ and Λ enantiomers.

Signaling Pathway (Conceptual): Role as an NMR Relaxation Agent

The paramagnetic nature of Cr(acac)3, arising from its three unpaired electrons, is fundamental to its application as a relaxation agent in NMR spectroscopy. The fluctuating magnetic field generated by the unpaired electrons of Cr(acac)3 provides an efficient mechanism for the relaxation of nuclear spins in other molecules in the solution. This is particularly useful for reducing the T1 relaxation times of quaternary carbons and other slowly relaxing nuclei, allowing for faster data acquisition and improved signal-to-noise ratios in ¹³C NMR spectra.

References

Understanding the coordination chemistry of Cr(acac)3

An In-depth Technical Guide to the Coordination Chemistry of Tris(acetylacetonato)chromium(III)

Introduction

Tris(acetylacetonato)chromium(III), systematically named tris(2,4-pentanedionato)chromium(III) and commonly abbreviated as Cr(acac)3, is a coordination complex of significant interest in both academic research and industrial applications. This air-stable, deeply colored crystalline solid consists of a central chromium(III) ion octahedrally coordinated by three bidentate acetylacetonate (acac) ligands.[1] Its unique electronic structure, magnetic properties, and reactivity make it a versatile compound, serving as a catalyst, a precursor for chromium-containing materials, and a paramagnetic relaxation agent in Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3]

This technical guide provides a comprehensive overview of the core aspects of Cr(acac)3 coordination chemistry, intended for researchers, scientists, and professionals in drug development and materials science. It covers the synthesis, structure, electronic properties, spectroscopy, and reactivity of the complex, presenting quantitative data in structured tables, detailing experimental protocols, and illustrating key concepts with diagrams.

Synthesis and Molecular Structure

Synthesis of Cr(acac)3

The most common laboratory synthesis involves the reaction of a chromium(III) salt, typically chromium(III) chloride hexahydrate (CrCl3·6H2O), with acetylacetone (Hacac) in an aqueous solution.[4] A base is required to deprotonate the acetylacetone, forming the acetylacetonate anion which then coordinates to the Cr(III) center.[4] Urea is often used as a convenient and mild base, as it slowly hydrolyzes upon heating to generate ammonia in situ, preventing the precipitation of chromium(III) hydroxide.[4][5]

The overall reaction is: CrCl3 + 3 Hacac + 3 NH3 → Cr(acac)3 + 3 NH4Cl[6]

A typical experimental workflow for this synthesis is depicted below.

Experimental Protocol: Synthesis

This protocol is adapted from established microscale inorganic chemistry procedures.[4][7]

-

Preparation: In a 10-mL Erlenmeyer flask containing a magnetic stir bar, dissolve 130 mg (0.49 mmol) of chromium(III) chloride hexahydrate in 2.0 mL of distilled water.[4][7]

-

Addition of Reagents: To the resulting green solution, add 500 mg (8.3 mmol) of urea, followed by 0.40 mL (3.8 mmol) of acetylacetone.[4][7] A large excess of acetylacetone is used to drive the reaction to completion.[7]

-

Reaction: Cover the flask with a watch glass and clamp it in a boiling water bath on a magnetic stirring hot plate. Heat the mixture with continuous stirring for approximately one hour.[4][8] As the urea hydrolyzes and the solution becomes basic, deep maroon, plate-like crystals will form, often as a crust at the surface.[4][8]

-

Isolation: After the heating period, cool the reaction flask to room temperature to maximize crystallization.[4]

-

Filtration and Drying: Collect the crystalline product by suction filtration using a Gooch or Büchner funnel. It is important not to wash the product with water, as it is insoluble.[4][5][8] Allow the product to air dry completely.

Molecular Structure and Geometry